Methyl beta-d-glucopyranoside hemihydrate

Enzyme Kinetics Glycosidase Assay Substrate Specificity

Generic methyl glucosides introduce uncontrolled anomeric variables that compromise β-glucosidase kinetics and enzymatic glycosylation yields. Methyl β-D-glucopyranoside hemihydrate (CAS 7000-27-3) is the stereochemically defined β-anomer that resolves this ambiguity. • ~4×10¹⁵ enzymatic rate enhancement over spontaneous hydrolysis-ultrasensitive β-glucosidase detection & inhibitor screening. • 60% conversion to octyl glucoside; transglucosylation/hydrolysis ratio of 2.79 in whole-cell biocatalysis. • Hydrogenolysis-resistant at 180°C under copper chromite-reliable in multi-step syntheses. Supplied as white crystalline powder, ≥98% purity, with full Certificate of Analysis.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 7000-27-3
Cat. No. B1430754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-d-glucopyranoside hemihydrate
CAS7000-27-3
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
InChIKeyHOVAGTYPODGVJG-XUUWZHRGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl β-D-Glucopyranoside Hemihydrate: Identity & Procurement


Methyl β-D-glucopyranoside hemihydrate (CAS 7000-27-3) is a crystalline β‑glycoside derivative of glucose that exists as a stable hemihydrate solid with a molecular formula of C₇H₁₄O₆·½H₂O and a molecular weight of 203.19 g/mol . This compound is supplied as a white crystalline powder with a melting point of 107–111 °C and a specific optical rotation of [α]²⁰/D −33±1° (c = 10% in water) . It is freely soluble in water (0.1 g/mL, forming a clear, colorless solution) and is available from major commercial sources at purities of ≥98% to ≥99.0% (sum of enantiomers, HPLC) [1].

Methyl β-D-Glucopyranoside Hemihydrate: Substitution and Reproducibility Risks


Methyl glycosides are not interchangeable; even subtle structural variations—such as the anomeric configuration (α vs. β) or the alkyl chain length—profoundly alter substrate recognition by glycosidases and glycosyltransferases, hydrolysis kinetics under acidic or enzymatic conditions, and physicochemical properties like solubility and surfactant behavior [1]. The β‑anomer of methyl glucopyranoside is specifically hydrolyzed by β‑glucosidases with an enzyme‑rate enhancement of ≈4 × 10¹⁵ over spontaneous hydrolysis, whereas the α‑anomer is not a substrate for this enzyme class [2]. In acid‑catalyzed hydrolysis, the β‑anomer is cleaved substantially faster than the α‑anomer, a difference that can affect process robustness in synthetic or analytical workflows [3]. Furthermore, short‑chain methyl glucosides exhibit high water solubility (0.1 g/mL) and lack surfactant properties, in stark contrast to longer‑chain alkyl glucosides that form micelles and have limited aqueous solubility [4]. Substituting the β‑anomer or the hemihydrate form with a generic “methyl glucoside” without verifying the precise anomeric identity and hydration state therefore introduces uncontrolled variables that can undermine kinetic measurements, enzymatic specificity assays, and downstream synthetic yields.

Methyl β-D-Glucopyranoside Hemihydrate: Comparative Performance vs. Analogs


Enzymatic Hydrolysis Rate Enhancement by β-Glucosidase

The enzymatic hydrolysis of methyl β-D-glucopyranoside by sweet almond β‑glucosidase proceeds with a catalytic efficiency (k_cat/K_m) of 28 M⁻¹ s⁻¹ at 25 °C, which is ≈4 × 10¹⁵ times faster than the spontaneous (non‑enzymatic) hydrolysis under the same conditions [1]. This rate enhancement demonstrates the compound's exquisite sensitivity as a substrate for β‑glucosidase activity measurements.

Enzyme Kinetics Glycosidase Assay Substrate Specificity

Acid Hydrolysis Rate: β-Anomer vs. α-Anomer

In a comparative acid‑hydrolysis study using 0.2 mol/L HCl, HBr, and H₂SO₄, methyl β-D-glucopyranoside (MGP β) was hydrolyzed much more rapidly than its α‑anomer (MGP α) across all three acid systems [1]. This trend is consistent with the general observation that β‑glycosides are more acid‑labile than their α‑counterparts, a property that must be considered when selecting a glycoside for synthetic or analytical procedures that involve acidic conditions.

Acid Hydrolysis Anomeric Reactivity Glycoside Stability

Hydrogenolysis Stability of Methyl Glucopyranosides

Under hydrogenation at 180 °C with copper chromite catalyst in dioxane, methyl β-D-glucopyranoside and methyl α-D-glucopyranoside were both completely stable, whereas many other methyl glycopyranosides underwent hydroxyl group inversion or hydrogenolytic removal of the methoxyl group [1]. This demonstrates that the glucopyranoside core, regardless of anomeric configuration, exhibits exceptional stability toward hydrogenolysis compared to other hexopyranosides.

Hydrogenolysis Carbohydrate Stability Catalytic Hydrogenation

Transglucosylation Efficiency for Octyl Glucoside Synthesis

Using lyophilized whole cells of Pichia etchellsii expressing a cell‑bound β‑glucosidase, methyl β-D-glucopyranoside (MG) served as an efficient glucosyl donor for the synthesis of octyl β-D-glucopyranoside. Under optimized conditions (100 mM MG, 8% water, 6 h), a 53% yield was achieved at the 2.5 mL scale, and scale‑up to a 50 mL reactor increased the conversion to ~60% [1]. The transglucosylation/hydrolysis ratio reached a maximum of 2.79 at 100 mM MG, indicating a favorable partitioning toward the desired alkyl glucoside product over simple hydrolysis.

Biocatalysis Alkyl Glucoside Synthesis β‑Glucosidase

Aqueous Solubility: Methyl vs. Alkyl Glucosides

Methyl β-D-glucopyranoside hemihydrate is highly soluble in water, yielding a clear, colorless solution at a concentration of 0.1 g/mL . In contrast, longer‑chain alkyl β‑D‑glucosides such as octyl, decyl, and dodecyl glucosides exhibit critical micelle concentrations (CMC) of 0.025, 0.0022, and 0.00019 mol/L, respectively, and have limited monomer solubility [1]. The absence of surfactant behavior and the high monomer solubility of methyl glucoside make it uniquely suited for applications requiring a non‑aggregating, freely soluble carbohydrate derivative.

Solubility Surfactant Properties Formulation

Methyl β-D-Glucopyranoside Hemihydrate: Application Scenarios


β-Glucosidase Activity Assays and Inhibitor Screening

The compound's ≈4 × 10¹⁵‑fold rate enhancement upon enzymatic hydrolysis provides an ultrasensitive readout for β‑glucosidase activity. This enables precise kinetic characterization (k_cat/K_m determination) and high‑throughput screening of potential enzyme inhibitors, where even minute amounts of active enzyme produce a robust signal [1].

Enzymatic Synthesis of Alkyl Glucoside Surfactants

As demonstrated by the 60% conversion to octyl glucoside and a transglucosylation/hydrolysis ratio of 2.79, methyl β-D-glucopyranoside is an efficient glucosyl donor for whole‑cell biocatalysis [2]. This green synthesis route avoids harsh chemical conditions and yields structurally defined β‑glucosides for use in cosmetics, pharmaceuticals, and industrial detergents.

Acid-Labile Glycoside for Controlled Hydrolysis Studies

Because the β‑anomer hydrolyzes significantly faster than the α‑anomer under acidic conditions, methyl β-D-glucopyranoside is the substrate of choice for investigating acid‑catalyzed glycoside cleavage mechanisms, the influence of counter‑anions, or the development of acid‑triggered release systems [3].

Stable Intermediate in Hydrogenation-Inclusive Synthetic Routes

Its complete resistance to hydrogenolysis at 180 °C under copper chromite catalysis makes methyl β-D-glucopyranoside a reliable building block in multi‑step syntheses that incorporate hydrogenation steps, minimizing undesired side reactions and improving overall process economy [4].

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